molecular formula C21H30Cl2N6O4 B2803733 Xanthine amine congener (dihydrochloride) CAS No. 1962928-23-9

Xanthine amine congener (dihydrochloride)

Cat. No. B2803733
CAS RN: 1962928-23-9
M. Wt: 501.41
InChI Key: KGNTWECSNGWFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xanthine amine congener dihydrochloride (XAC dihydrochloride) is a potent Adenosine A1 receptor and A2 receptor antagonist with IC50 values of 1.8 and 114 nM, respectively . It acts as a convulsant agent in mice models .


Synthesis Analysis

Xanthine and its derivatives belong to the class of purine alkaloids. They are natural bases holding nitrogen atoms within the molecular structure, and they have an effective pharmacological alteration in both animals and human beings . Various synthetic strategies have been adopted to synthesize xanthine moiety and its derivatives .


Molecular Structure Analysis

The molecular structure of Xanthine amine congener dihydrochloride is composed of a pyrimidinedione ring and an imidazole ring with adjacent carbon atoms .


Chemical Reactions Analysis

Xanthine amine congener dihydrochloride is more potent as a convulsant than either caffeine or theophyllin in infusion studies at the dosage 39.8 mg/kg .


Physical And Chemical Properties Analysis

The molecular weight of Xanthine amine congener dihydrochloride is 501.41 . It has good solubility in DMSO .

Scientific Research Applications

Adenosine Receptor Modulation

XAC is a potent, nonselective adenosine receptor antagonist. It interacts with adenosine receptors A1 and A2B more strongly than A2A. These receptors are crucial in various physiological processes, including neurotransmission, immune response, and cardiovascular regulation. By blocking these receptors, XAC may influence signaling pathways related to inflammation, vasodilation, and tissue protection .

Cardiovascular Research

In cardiovascular studies, XAC has been investigated for its effects on coronary resistance and adenosine concentrations. Researchers have explored its impact on hypoxic conditions, venous function, and epicardial adenosine levels. Understanding XAC’s role in modulating adenosine signaling pathways could lead to novel therapeutic strategies for heart-related conditions .

Neuroprotection and Neurodegenerative Diseases

Given its adenosine receptor antagonism, XAC may have neuroprotective properties. Researchers have explored its potential in mitigating neuronal damage caused by ischemia, oxidative stress, or neuroinflammation. Investigating XAC’s impact on neurodegenerative disorders (such as Alzheimer’s or Parkinson’s disease) remains an exciting avenue for future research .

Cancer Therapy

XAC’s ability to modulate adenosine receptors makes it an intriguing candidate for cancer therapy. Adenosine signaling influences tumor growth, immune response, and angiogenesis. By targeting these receptors, XAC could enhance the efficacy of existing anticancer treatments or serve as an adjuvant therapy .

Inflammatory Disorders

Adenosine receptors play a critical role in regulating inflammation. XAC’s antagonistic effects on these receptors may impact inflammatory pathways. Researchers have explored its potential in conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma. Further studies are needed to unravel its precise mechanisms and therapeutic implications .

Pain Management

Adenosine receptors are involved in pain perception. XAC’s modulation of these receptors could influence pain thresholds. Investigating its analgesic properties and potential synergy with existing pain medications could lead to novel pain management strategies .

Mechanism of Action

Target of Action

Xanthine amine congener (dihydrochloride), also known as XAC, is a potent antagonist for both Adenosine A1 and A2 receptors . These receptors are part of the G protein-coupled receptor family and play a crucial role in many physiological processes.

Mode of Action

XAC interacts with its targets, the Adenosine A1 and A2 receptors, by binding to these receptors and blocking their activity . The IC50 values, which represent the concentration of XAC required to inhibit 50% of the receptors, are 1.8 nM for A1 and 114 nM for A2 receptors .

Biochemical Pathways

Adenosine receptors are known to be involved in a wide range of biological processes, including inflammation, neurotransmission, and smooth muscle contraction . By blocking these receptors, XAC could potentially affect these processes.

Pharmacokinetics

It’s known that the compound is more potent as a convulsant when administered via infusion at a dosage of 398 mg/kg . It has no effects when administered via an intraperitoneal (i.p.) injection, with the seizure threshold exceeding 1000 mg/kg . This suggests that the route of administration can significantly impact the bioavailability and effects of XAC.

Result of Action

XAC acts as a convulsant agent in mouse models . This means that it can induce seizures, which are rapid and uncontrolled electrical discharges in the brain. This effect is likely due to its antagonistic action on adenosine receptors, which play a role in regulating neuronal excitability.

Action Environment

The action of XAC can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment . Additionally, the presence of other substances, such as proteins or lipids, could potentially influence the compound’s interaction with its targets.

Safety and Hazards

Xanthine amine congener dihydrochloride should be handled with care to avoid dust formation and breathing in vapors, mist, or gas . It should not be allowed to enter drains .

Future Directions

Xanthine and its derivatives have shown numerous pharmacological activities and have attracted much synthetic interest due to their numerous pharmacological activities . They have been developed as anti-alzheimer’s and anti-parkinsonism, anti-cancer, anti-asthmatic, anti-diabetic, anti-depressant and anxiolytic, analgesic and anti-inflammatory, diuretic, anti-epileptic, anti-tuberculosis, anti-microbial, sirtuin inhibitors and ligands of adenosine receptor subtypes .

properties

IUPAC Name

N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4.2ClH/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22;;/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNTWECSNGWFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xanthine amine congener (dihydrochloride)

Q & A

Q1: What is the primary molecular target of Xanthine Amine Congener (dihydrochloride)?

A1: Xanthine Amine Congener (dihydrochloride) acts as a potent antagonist of adenosine receptors. []

Q2: Which adenosine receptor subtype does Xanthine Amine Congener (dihydrochloride) primarily target?

A2: Research indicates that Xanthine Amine Congener (dihydrochloride) exhibits higher affinity for A1 adenosine receptors compared to other subtypes. [] This suggests that its effects are primarily mediated through antagonism of this receptor subtype. []

Q3: What are the downstream consequences of Xanthine Amine Congener (dihydrochloride) binding to adenosine receptors?

A3: By blocking adenosine receptors, Xanthine Amine Congener (dihydrochloride) prevents adenosine from binding to and activating these receptors. This can lead to diverse physiological effects depending on the tissue and specific receptor subtypes involved. For instance, in the heart, it can affect heart rate and atrioventricular nodal conduction. []

Q4: Can Xanthine Amine Congener (dihydrochloride) influence adenosine levels?

A4: Yes, studies show that Xanthine Amine Congener (dihydrochloride) can increase interstitial and venous adenosine concentrations due to blocking adenosine receptors. [] This occurs as a compensatory mechanism in response to receptor blockade.

Q5: What is the molecular formula and weight of Xanthine Amine Congener (dihydrochloride)?

A5: Detailed spectroscopic data for this specific compound is limited in the provided research. Please refer to chemical databases like PubChem or ChemSpider for comprehensive information.

Q6: What is known about the material compatibility of Xanthine Amine Congener (dihydrochloride)?

A6: The provided research primarily focuses on the pharmacological aspects of Xanthine Amine Congener (dihydrochloride) and does not offer specific insights into its material compatibility.

Q7: Does Xanthine Amine Congener (dihydrochloride) exhibit any known catalytic properties?

A7: Xanthine Amine Congener (dihydrochloride) is primarily recognized for its antagonist activity on adenosine receptors. The provided research does not suggest any inherent catalytic properties associated with this compound.

Q8: Have computational chemistry approaches been employed to study Xanthine Amine Congener (dihydrochloride)?

A8: The provided research does not provide specific details on the application of computational chemistry methods like simulations, calculations, or QSAR models to study Xanthine Amine Congener (dihydrochloride).

Q9: How do structural modifications of Xanthine Amine Congener (dihydrochloride) affect its activity?

A9: Research indicates that the addition of a fluorophore to Xanthine Amine Congener (dihydrochloride) can significantly alter its pharmacological properties, potentially leading to allosteric antagonism or competitive antagonism depending on the specific fluorophore and linker used. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.